molecular formula C14H21NO B14362248 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one CAS No. 91054-21-6

3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one

Cat. No.: B14362248
CAS No.: 91054-21-6
M. Wt: 219.32 g/mol
InChI Key: FMQSIFGQRUNHIU-UHFFFAOYSA-N
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Description

3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one: is an organic compound known for its unique structure and reactivity It is characterized by the presence of two tert-butyl groups and an imino group attached to a cyclohexa-2,4-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one typically involves the reaction of 3,5-di-tert-butylcatechol with an appropriate amine under oxidative conditions. The reaction is often carried out in the presence of a catalyst such as copper or iron salts, and the reaction medium can be an organic solvent like dichloromethane or acetonitrile. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is studied for its potential as an antioxidant and its interactions with biological molecules.

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the industrial sector, it is used as an intermediate in the production of polymers, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds:

    3,5-Di-tert-butylcatechol: Similar structure but lacks the imino group.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a hydroxyl and aldehyde group instead of the imino group.

    2,6-Di-tert-butylphenol: Similar tert-butyl substitution but different functional groups.

Uniqueness: 3,5-Di-tert-butyl-6-iminocyclohexa-2,4-dien-1-one is unique due to the presence of the imino group, which imparts distinct reactivity and potential applications. Its ability to undergo redox reactions and its antioxidant properties set it apart from similar compounds.

Properties

91054-21-6

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3,5-ditert-butyl-6-iminocyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H21NO/c1-13(2,3)9-7-10(14(4,5)6)12(15)11(16)8-9/h7-8,15H,1-6H3

InChI Key

FMQSIFGQRUNHIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=N)C(=C1)C(C)(C)C

Origin of Product

United States

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